
1-tert-butyl-4-ethynyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-4-ethynyl-1H-pyrazole is a chemical compound with the molecular formula C9H12N2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a tert-butyl group at position 1 and an ethynyl group at position 4 on the pyrazole ring .
Preparation Methods
The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-tert-butyl-4-bromo-1H-pyrazole with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine, and proceeds under an inert atmosphere .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
1-tert-butyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides .
Scientific Research Applications
1-tert-butyl-4-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
1-tert-butyl-4-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-tert-butyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of an ethynyl group.
tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate: Contains an additional carboxylate group at position 1.
tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: A more complex structure with additional functional groups
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-tert-butyl-4-ethynylpyrazole |
InChI |
InChI=1S/C9H12N2/c1-5-8-6-10-11(7-8)9(2,3)4/h1,6-7H,2-4H3 |
InChI Key |
QCTGKFSDKRJWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


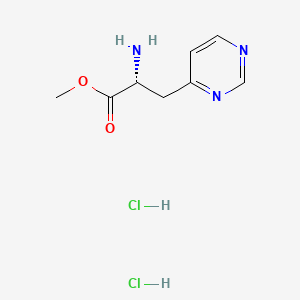

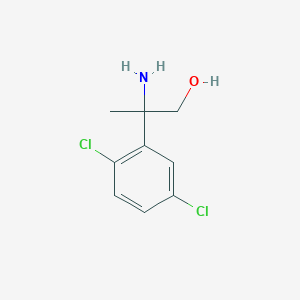
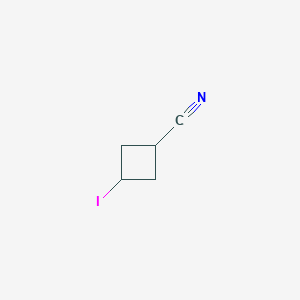
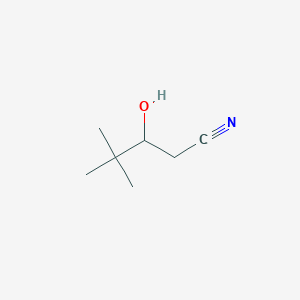
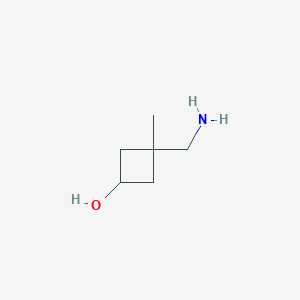
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
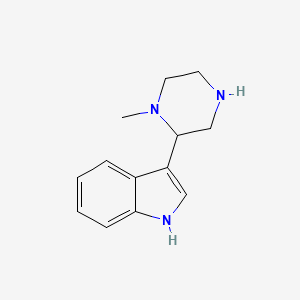
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
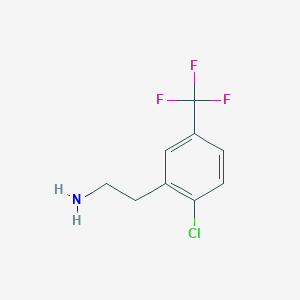

amine](/img/structure/B13605164.png)

